1-Dehydrotestosterone acetate
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Overview
Description
1-Dehydrotestosterone acetate, also known as 1,4-Androstadien-17β-ol-3-one 17-acetate, is a synthetic androgen and anabolic steroid. It is a derivative of testosterone, specifically modified to include an acetate ester at the 17β position. This compound is known for its anabolic properties and has been studied for various applications in scientific research .
Preparation Methods
The synthesis of 1-Dehydrotestosterone acetate involves several steps. One common method starts with testosterone or its esters, which are then reacted with selenium dioxide in an organic solvent such as dioxane or acetic acid. The reaction is carried out at elevated temperatures, typically between 80°C and 140°C, to produce 1-Dehydrotestosterone. This intermediate is then acetylated to form this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Dehydrotestosterone acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-Dehydrotestosterone-3-one, while reduction can produce 1-Dehydrotestosterone-17β-ol .
Scientific Research Applications
1-Dehydrotestosterone acetate has been extensively studied for its applications in various fields:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods and techniques.
Biology: The compound is studied for its effects on cellular processes, including cell growth and differentiation.
Medicine: Research has focused on its potential therapeutic applications, such as in the treatment of muscle wasting diseases and hormone replacement therapy.
Industry: It is used in the synthesis of other steroids and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
1-Dehydrotestosterone acetate exerts its effects by binding to the androgen receptor, a nuclear receptor that binds androgenic hormones like testosterone and dihydrotestosterone. Once bound, the receptor-ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, regulating gene expression. This mechanism is responsible for the anabolic and androgenic effects observed with this compound .
Comparison with Similar Compounds
1-Dehydrotestosterone acetate is similar to other anabolic steroids, such as:
Dihydrotestosterone acetate:
The uniqueness of this compound lies in its specific esterification, which can influence its pharmacokinetics and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCDGGNHYODURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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